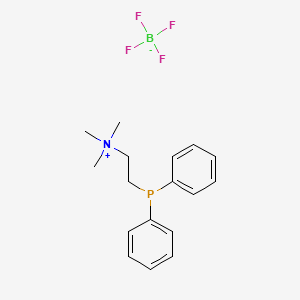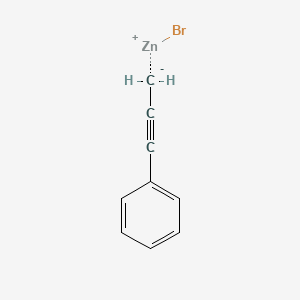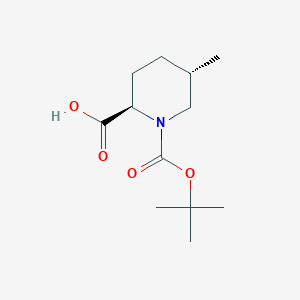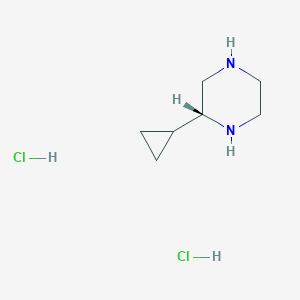
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride, also known as DMPC-t-BuHCl, is a synthetic compound that has become increasingly popular in laboratory experiments due to its versatility and relatively low cost. DMPC-t-BuHCl is a water-soluble, non-toxic chemical that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. This compound is used as a reagent in a variety of processes, ranging from the synthesis of polymers to the production of pharmaceuticals.
作用机制
The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is not fully understood. However, it is believed that this compound acts as a reagent in biochemical processes, and it is thought to be involved in the formation of covalent bonds between molecules. Additionally, it is believed that this compound can serve as a catalyst in the formation of polymers and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride are not well understood. However, it is believed that this compound can affect the metabolism of drugs, as well as the interactions between drugs and their receptors. Additionally, it is thought that this compound can affect the stability of proteins and other molecules, as well as the activity of enzymes.
实验室实验的优点和局限性
One of the main advantages of using (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments is its low cost and availability. Additionally, this compound is water-soluble and non-toxic, making it safe to use in a variety of experiments. However, one of the main limitations of using this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for the use of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments. For example, this compound could be used to study the interactions between drugs and their receptors, as well as the metabolism of drugs. Additionally, it could be used to study the formation of polymers and other molecules, as well as the stability of proteins and other molecules. Finally, it could be used to develop new drugs, as well as to study the activity of enzymes.
合成方法
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is synthesized through a process known as carbamoylation. In this process, a carbamate group is formed from the reaction between an amine and an acid chloride. This reaction is typically performed in an aqueous medium, and the resulting product is then reacted with a base, such as sodium hydroxide, to form the desired compound. The resulting product is a white solid that is soluble in water.
科学研究应用
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is a versatile compound that has been used in a variety of scientific research applications. This compound has been used in the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical processes. In addition, it has been used in the study of drug metabolism, drug-receptor interactions, and the development of new drugs.
属性
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYXFGQGTVQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)



![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)




